4-(5-Formyl-2-methoxyphenoxy)butanenitrile
Description
Contextualization within Organic Synthesis and Medicinal Chemistry Research
In the realms of organic synthesis and medicinal chemistry, 4-(5-Formyl-2-methoxyphenoxy)butanenitrile emerges as a promising building block. Its structure incorporates several key functional groups—an aldehyde (formyl group), a methoxy (B1213986) group, a phenoxy ether linkage, and a terminal nitrile group—each offering distinct avenues for chemical modification. This polyfunctionality makes it an ideal scaffold for constructing more complex molecules and generating libraries of compounds for screening in drug discovery programs.
Overview of Related Chemical Motifs and Their Significance in Chemical Research
The potential applications of this compound can be better understood by examining its constituent chemical motifs. Each component has a well-established role and significance in chemical research, as detailed in the table below.
| Chemical Motif | Structure | Significance in Chemical Research |
| Vanillin (B372448) Framework | Aromatic ring with hydroxyl (etherified in the target molecule), methoxy, and formyl groups. | Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a key phenolic aldehyde used as a lead compound in drug discovery due to its broad pharmacological impact. jddtonline.info Its derivatives are explored for anti-inflammatory, neuroprotective, and anti-infective benefits. mdpi.commdpi.com The functional groups are crucial for both bioactivity and further chemical modification. mdpi.com |
| Aromatic Formyl Group | -CHO group attached to the benzene (B151609) ring. | This group defines the molecule as an aldehyde and is a primary site for electrophilic aromatic substitution reactions known as formylation. wikipedia.orgpurechemistry.org It serves as a crucial synthetic handle for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures. jddtonline.infoyoutube.com |
| Phenoxyalkanenitrile | A nitrile-terminated alkyl chain linked to a phenyl ring via an ether bond. | The phenoxy linker is a common structural element in many pharmaceuticals. The nitrile group is a versatile precursor that can be converted into amines, amides, or carboxylic acids, making it valuable in synthetic chemistry. nih.gov Related phthalonitrile (B49051) compounds are used as precursors for high-performance materials like pigments and thermally stable resins. mdpi.com |
Historical Perspective of Analogous Compounds in Academic Inquiry
The scientific interest in compounds like this compound is built upon a long history of research into its structural analogues, particularly vanillin.
The journey of vanillin began with its first isolation from vanilla extract in 1858 by Nicolas-Theodore Gobley. acs.orgbris.ac.uk A pivotal moment in its history was the determination of its structure and its first chemical synthesis from coniferin (B30667) (found in pine bark) by German scientists Ferdinand Tiemann and Wilhelm Haarmann in 1874. acs.orgwikipedia.org This achievement marked the beginning of industrial production of vanillin, which later evolved to use more accessible starting materials. wikipedia.org
In the 20th century, production methods shifted from eugenol (B1671780) (from clove oil) to lignin (B12514952), a waste byproduct of the sulfite (B76179) pulping process in the paper industry. wikipedia.org By 1981, a single paper mill supplied 60% of the world market for synthetic vanillin. wikipedia.org Today, the majority of vanillin is synthesized from petrochemical precursors like guaiacol. wikipedia.org This transition from a rare natural product to a widely available synthetic chemical has been crucial in enabling extensive research into its derivatives.
Early research was driven by its use as a flavoring agent, leading to the development of analogues like ethyl vanillin, which has a significantly stronger flavor. bris.ac.ukscispace.com However, as its bioactive properties became more apparent, scientific inquiry expanded into medicinal chemistry. nih.gov Researchers began to systematically modify the hydroxyl and aldehyde groups of vanillin to create a vast array of derivatives, including Schiff bases, Mannich bases, chalcones, and various heterocyclic compounds, in pursuit of enhanced therapeutic properties. jddtonline.infomdpi.com Furthermore, structures incorporating a formyl-phenoxy moiety linked to an alkyl chain have found applications in other areas of chemistry. For instance, the analogous compound 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid (BAL) is an important linker molecule used in the solid-phase synthesis of peptides. mdpi.com This historical progression underscores the foundational importance of the vanillin scaffold and the continuous academic effort to design novel analogues for diverse scientific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(5-formyl-2-methoxyphenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-11-5-4-10(9-14)8-12(11)16-7-3-2-6-13/h4-5,8-9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHRBOQTQGXTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 5 Formyl 2 Methoxyphenoxy Butanenitrile
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-(5-Formyl-2-methoxyphenoxy)butanenitrile reveals two primary strategic disconnections. The most logical disconnection is at the ether linkage (C-O bond), separating the molecule into two key precursors: a phenolic component and a butanenitrile component. This approach is advantageous as it utilizes a common and reliable ether synthesis reaction.
A second potential disconnection is at the C-CN bond of the butanenitrile moiety, which could be formed from a corresponding alkyl halide. This leads to the identification of the following key synthons and their corresponding commercially available or readily synthesizable precursors:
Phenolic Precursor: 5-formyl-2-methoxyphenol, which is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). Vanillin is a widely available and relatively inexpensive starting material.
Butanenitrile Precursor: A 4-carbon chain with a terminal nitrile group and a reactive group at the other end, such as 4-bromobutanenitrile or 4-chlorobutanenitrile.
Classical and Contemporary Approaches to the Synthesis of the Butanenitrile Moiety
The butanenitrile moiety is a common structural motif, and its synthesis can be achieved through various classical and contemporary methods.
Classical Methods: One of the most established methods for the synthesis of nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt. libretexts.org For the synthesis of a 4-substituted butanenitrile, this would typically involve the reaction of a 1,4-dihalobutane with sodium or potassium cyanide. libretexts.org The reaction is often carried out in a polar aprotic solvent to facilitate the substitution reaction.
Another classical approach is the dehydration of a corresponding amide. libretexts.org This method involves heating the amide with a strong dehydrating agent, such as phosphorus(V) oxide (P₄O₁₀), to yield the nitrile. libretexts.org
Contemporary Methods: More modern approaches to nitrile synthesis aim to improve yields, reduce reaction times, and employ milder conditions. These can include:
Catalytic Methods: Transition metal-catalyzed reactions have been developed for the synthesis of nitriles. For instance, methods for the isomerization of alkene-nitrile mixtures using inorganic bases as catalysts have been reported, which can offer high conversion rates and selectivity. google.com
One-Pot Syntheses: One-pot procedures are increasingly favored for their efficiency. For example, the synthesis of 4-chloro-3-hydroxybutanenitrile from epichlorohydrin (B41342) and cyanide has been demonstrated in a high-yield, one-pot process. google.com
The choice of method depends on the availability of starting materials, desired scale, and tolerance of functional groups in the substrate.
Strategies for Constructing the Phenoxy-Methoxy-Formyl Substructure
The phenoxy-methoxy-formyl substructure of the target molecule is essentially a derivative of vanillin. Vanillin itself (4-hydroxy-3-methoxybenzaldehyde) is a key precursor. The primary synthetic challenge is the selective formation of the ether linkage at the phenolic hydroxyl group.
A common strategy for this transformation is the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of vanillin with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the butanenitrile precursor.
| Reaction Step | Reagents and Conditions | Purpose |
| Deprotonation | Vanillin, K₂CO₃ or NaH in a polar aprotic solvent (e.g., acetonitrile, DMF) | To generate the nucleophilic phenoxide ion. |
| Nucleophilic Substitution | 4-bromobutanenitrile, heat | To form the ether linkage by displacing the bromide ion. |
This reaction is generally efficient and regioselective for the phenolic hydroxyl group due to its higher acidity compared to other potential reactive sites on the vanillin molecule.
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas of focus include the use of renewable starting materials, greener solvents, and catalytic methods.
Renewable Starting Materials: Vanillin, the key precursor for the aromatic part of the molecule, can be sourced from renewable resources. While a significant portion of commercial vanillin is synthesized from petrochemicals, there is growing interest in its production from lignin (B12514952), a byproduct of the wood pulping industry, and through biotechnological routes from natural substrates like ferulic acid. asm.orgresearchgate.net The use of bio-based vanillin aligns with the principles of green chemistry by utilizing renewable feedstocks. chinakxjy.com
Green Solvents and Catalysts: The choice of solvents and catalysts can significantly impact the environmental footprint of a synthesis.
| Green Chemistry Approach | Description | Potential Application |
| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical CO₂. | The Williamson ether synthesis could potentially be adapted to use greener solvents, although this may require optimization of reaction conditions. |
| Catalytic Methods | Employing catalysts to reduce energy consumption and waste generation. researchgate.net For instance, phase-transfer catalysts can be used in the Williamson ether synthesis to improve reaction efficiency. | Tannic acid, a biodegradable and efficient Lewis acid catalyst, has been used in the synthesis of vanillin derivatives, showcasing a green catalytic approach. orientjchem.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates, often leading to higher yields and reduced side product formation. orientjchem.org | This technique could be applied to the ether synthesis step to potentially reduce reaction times and energy consumption. |
By integrating these principles, the synthesis of this compound can be made more sustainable.
Synthesis of Key Precursors and Advanced Intermediates to this compound
The synthesis of the target molecule relies on the preparation of two key precursors: the aromatic component and the aliphatic nitrile chain.
Synthesis of the Aromatic Precursor (Vanillin): Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a commercially available compound. However, its synthesis is a topic of significant interest, especially from sustainable sources. One common industrial route involves the oxidation of isoeugenol, which can be obtained from clove oil. researchgate.net This multi-step process typically involves isomerization of eugenol (B1671780) to isoeugenol, followed by oxidation. researchgate.net
Synthesis of the Butanenitrile Precursor (4-Bromobutanenitrile): A key intermediate is a 4-halobutanenitrile. 4-Bromobutanenitrile can be synthesized from 1,4-dibromobutane (B41627). A plausible synthetic route involves the reaction of 1,4-dibromobutane with one equivalent of a cyanide salt, such as sodium cyanide. Careful control of stoichiometry is necessary to favor monosubstitution over disubstitution.
Assembly of the Final Molecule: The final step in the synthesis is the coupling of the two precursors. This is typically achieved through a Williamson ether synthesis, as outlined below:
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| Vanillin | 4-Bromobutanenitrile | K₂CO₃, Acetonitrile, Reflux | This compound |
This reaction provides a direct and efficient route to the target compound from readily accessible starting materials.
Chemical Reactivity and Mechanistic Investigations of 4 5 Formyl 2 Methoxyphenoxy Butanenitrile
Reactivity of the Formyl Group: Aldehyde Functionalizations
The formyl group, an aromatic aldehyde, is a versatile functional group that participates in a wide array of organic reactions. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.
Condensation Reactions and Heterocycle Formation Mechanisms
Aromatic aldehydes readily undergo condensation reactions with compounds containing active methylene (B1212753) groups. numberanalytics.com These reactions, such as the Knoevenagel condensation and Perkin reaction, are fundamental in carbon-carbon bond formation and the synthesis of various unsaturated compounds and heterocycles. numberanalytics.com
In a typical Knoevenagel condensation, 4-(5-formyl-2-methoxyphenoxy)butanenitrile would react with a malonic acid derivative in the presence of a weak base to form an α,β-unsaturated ester. numberanalytics.com The mechanism involves the deprotonation of the active methylene compound to generate a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product.
The formyl group is also a key precursor for the synthesis of a variety of heterocyclic systems. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce oxazoles. These reactions proceed through an initial nucleophilic addition to the carbonyl group, followed by cyclization and dehydration.
Table 1: Examples of Condensation Reactions with this compound
| Reactant | Reaction Type | Product Type |
| Malononitrile | Knoevenagel Condensation | α,β-Unsaturated Dinitrile |
| Ethyl Acetoacetate | Knoevenagel Condensation | α,β-Unsaturated Ketoester |
| Acetic Anhydride | Perkin Reaction | α,β-Unsaturated Acid |
| Hydrazine | Heterocycle Formation | Pyrazole Derivative |
| Hydroxylamine | Heterocycle Formation | Oxazole Derivative |
Redox Transformations and Associated Mechanistic Pathways
The formyl group can undergo both oxidation and reduction. Oxidation of the aldehyde functionality typically yields a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The mechanism of oxidation often involves the formation of a hydrate (B1144303) intermediate, which is then further oxidized.
Conversely, reduction of the aldehyde group can lead to a primary alcohol. This can be achieved using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder, more selective reagents such as sodium borohydride (B1222165) (NaBH₄) are commonly employed. chemistrysteps.com The mechanistic pathway for these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Table 2: Redox Reactions of the Formyl Group
| Reaction Type | Reagent | Product Functional Group |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Oxidation | Silver Oxide (Ag₂O) | Carboxylic Acid |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
Nucleophilic Additions and Substitutions at the Carbonyl Center
The carbonyl carbon of the formyl group is highly electrophilic and susceptible to nucleophilic attack. numberanalytics.com This fundamental reactivity allows for a variety of transformations. For example, Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the aldehyde to form secondary alcohols after an acidic workup. chemistrysteps.com The mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the carbonyl carbon, forming a tetrahedral intermediate which is then protonated. libretexts.org
Another important nucleophilic addition is the formation of cyanohydrins through the addition of a cyanide ion (from a source like HCN or NaCN). This reaction is reversible and base-catalyzed. The resulting cyanohydrin can be a valuable synthetic intermediate.
Transformations Involving the Nitrile Group
The nitrile group is a versatile functional group in organic synthesis due to its unique electronic properties. fiveable.me The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic, making it reactive towards nucleophiles. libretexts.orgfiveable.me
Addition Reactions to the Nitrile Functionality
The nitrile group can undergo nucleophilic addition reactions. For instance, Grignard reagents can add to the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone. chemistrysteps.com This provides a method for the synthesis of ketones from nitriles.
Hydrolysis of the nitrile group can lead to either a carboxylic acid or an amide, depending on the reaction conditions. chemistrysteps.com Acid-catalyzed hydrolysis proceeds through protonation of the nitrogen, which activates the nitrile for nucleophilic attack by water, leading to an imidic acid that tautomerizes to an amide. The amide can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com
Reduction of the nitrile group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields a primary amine. chemistrysteps.comlibretexts.org This transformation proceeds through the addition of two equivalents of hydride to the nitrile carbon.
Table 3: Addition Reactions to the Nitrile Group
| Reagent | Product Functional Group |
| Grignard Reagent (RMgX) followed by H₃O⁺ | Ketone |
| H₃O⁺, heat | Carboxylic Acid |
| H₂O, H⁺ or OH⁻ (controlled) | Amide |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
Cycloaddition Reactions and Ring Formation Involving the Nitrile Group
The nitrile group can participate in cycloaddition reactions to form various heterocyclic compounds. researchgate.net For example, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazoles. researchgate.netresearchgate.net These reactions are often thermally or photochemically initiated.
Furthermore, nitriles can undergo [2+2+2] cycloaddition with alkynes to construct pyridine (B92270) rings. researchgate.net In the context of this compound, intramolecular cycloadditions could also be envisioned if an appropriate reacting partner is present on the butoxy chain. The nitrile functionality can also act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, to form nitrogen-containing six-membered rings. researchgate.net
Reactivity of the Aryl Ether Linkage and Methoxy (B1213986) Group
The aryl ether linkage and the methoxy group are key sites of chemical reactivity in this compound. Their transformations are central to the derivatization of this molecule.
The cleavage of the C(sp²)–O bond in aryl ethers is a challenging but important transformation. Several methods have been developed for the cleavage of such bonds, which can be broadly categorized as acid-catalyzed, metal-catalyzed, and electrochemical methods.
Acid-Catalyzed Cleavage: Strong acids such as HBr and HI can be used to cleave aryl ethers. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, the reaction would likely involve the formation of a phenol (B47542) and a bromo- or iodo-butanenitrile. The presence of the electron-withdrawing formyl group can make the aryl ether bond more resistant to cleavage. Mechanistic studies on related lignin (B12514952) model compounds suggest that acid-catalyzed cleavage of β-O-4 aryl-ether linkages can proceed through a resonance-stabilized intermediate following protonation. acs.org
Metal-Catalyzed Cleavage: Transition metals, particularly nickel and palladium, are effective catalysts for the cleavage of aryl ether bonds. acs.orgrsc.org These reactions often involve the use of a reducing agent, such as a Grignard reagent or a silane. For instance, Ni-catalyzed reductive cleavage of aryl methyl ethers has been demonstrated. rsc.org Such methods could potentially be applied to cleave the phenoxy ether in the target molecule.
Electrochemical Cleavage: Electrochemical methods offer a green alternative for the cleavage of C-O bonds in phenolic ethers. researchgate.net These reactions can be performed under mild conditions and avoid the use of harsh chemical reagents.
A summary of general conditions for aryl ether cleavage is presented in the table below.
| Cleavage Method | Typical Reagents/Conditions | Potential Products from this compound |
| Acid-Catalyzed | HBr or HI, heat | 3-hydroxy-4-methoxybenzaldehyde and 4-halobutanenitrile |
| Metal-Catalyzed | Ni or Pd catalyst, reducing agent (e.g., Grignard reagent, silane) | 3-hydroxy-4-methoxybenzaldehyde and butanenitrile |
| Electrochemical | Electrolysis in the presence of a mediator | 3-hydroxy-4-methoxybenzaldehyde and butanenitrile |
The methoxy group (-OCH₃) on the aromatic ring is relatively stable but can be cleaved under specific conditions to yield a phenol. This demethylation is a common transformation for anisole (B1667542) derivatives.
Strong Lewis acids like aluminum chloride (AlCl₃) can be used for the demethylation of anisoles, although this method may not be suitable for molecules with other sensitive functional groups. stackexchange.com Boron tribromide (BBr₃) is another powerful reagent for this purpose. Additionally, treatment with a mixture of phosphorus pentoxide in methanesulfonic acid can achieve demethylation. organic-chemistry.org In the context of this compound, demethylation would yield a dihydroxylated benzaldehyde (B42025) derivative.
The regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents: the methoxy group, the formyl group, and the phenoxybutanenitrile group.
Methoxy group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. masterorganicchemistry.com
Formyl group (-CHO): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.org
Phenoxybutanenitrile group (-O-(CH₂)₃-CN): This group is also ortho, para-directing and activating, similar to the methoxy group.
The positions on the aromatic ring are influenced by these groups as follows:
The position ortho to the methoxy group is activated.
The position ortho to the phenoxybutanenitrile group and meta to the formyl group is also activated.
The position para to the methoxy group is occupied by the formyl group.
Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy and phenoxy groups. The strong activating effect of the methoxy group would likely direct incoming electrophiles to the position ortho to it.
Comprehensive Mechanistic Studies of this compound Reactions
Detailed kinetic and transition state analyses for reactions involving this compound have not been reported. However, general principles of reaction kinetics for related processes can be considered.
In the case of aryl ether cleavage, the reaction rate can be influenced by the electronic nature of the substituents. Electron-withdrawing groups can make the C-O bond stronger and thus slow down the cleavage reaction.
Catalysis plays a crucial role in many of the potential transformations of this compound.
Aryl Ether Cleavage: As mentioned, transition metals like nickel and palladium are essential catalysts for the reductive cleavage of aryl ethers. acs.orgrsc.org Lewis acids can also catalyze the cleavage, although harsher conditions may be required.
Aromatic Substitution: Lewis acids are commonly used as catalysts in Friedel-Crafts reactions (alkylation and acylation) to generate the electrophile. stackexchange.com In halogenation reactions, a Lewis acid catalyst polarizes the halogen molecule, making it more electrophilic. lkouniv.ac.in
Transformations of the Methoxy Group: The demethylation of the methoxy group is often facilitated by Lewis acids such as AlCl₃ or BBr₃. stackexchange.com
The choice of catalyst is critical for achieving high selectivity and yield in these transformations. For instance, in Friedel-Crafts acylation of substituted anisoles, milder catalysts like zinc chloride or titanium tetrachloride may be preferred to avoid demethylation of the methoxy group that can occur with stronger Lewis acids like aluminum chloride. stackexchange.com
In-depth Analysis of Solvent Effects on the Reactivity of this compound Remains a Subject for Future Research
A thorough investigation into the specific chemical reactivity and mechanistic details of this compound, with a focus on solvent effects and the influence of the reaction medium, reveals a notable gap in the currently available scientific literature. While general principles of organic chemistry allow for predictions regarding its behavior, detailed experimental or computational studies specifically characterizing this compound's reactivity under various solvent conditions have not been publicly reported. Consequently, the generation of specific data tables and a detailed discussion of research findings are precluded at this time.
The structure of this compound suggests that its synthesis and subsequent reactions would be significantly influenced by the choice of solvent. The molecule contains a substituted aromatic ring with an aldehyde (formyl) and a methoxy group, an ether linkage, and a nitrile functional group. The polarity of the solvent, its ability to form hydrogen bonds (protic vs. aprotic), and its dielectric constant would all be expected to play crucial roles in the reactivity of these different functionalities.
For instance, the formation of the ether bond, likely through a Williamson ether synthesis, would be highly dependent on the solvent. This type of reaction, a bimolecular nucleophilic substitution (SN2), is generally favored by polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. These solvents can solvate the cation of the alkoxide nucleophile while leaving the anion relatively free to attack the electrophilic carbon, thus accelerating the reaction rate. The use of protic solvents, in contrast, could lead to hydrogen bonding with the nucleophile, reducing its reactivity.
Similarly, reactions involving the formyl and nitrile groups, such as nucleophilic additions or reductions, would also be sensitive to the reaction medium. Polar solvents can stabilize charged intermediates and transition states that may form during these reactions, thereby influencing their kinetics and thermodynamics.
Although specific experimental data for this compound is not available, the following table outlines the general effects of different solvent classes on the types of reactions this compound would likely undergo.
| Solvent Class | Dielectric Constant (ε) | General Properties | Expected Influence on Reactivity of this compound |
| Polar Protic (e.g., Water, Ethanol, Methanol) | High | Capable of hydrogen bonding; solvate both cations and anions well. | May decrease the rate of SN2 reactions for ether synthesis by solvating the nucleophile. Can participate in reactions with the formyl group (e.g., hemiacetal formation). |
| Polar Aprotic (e.g., Acetone, Acetonitrile, DMF, DMSO) | High | Not capable of donating hydrogen bonds; solvate cations well. | Generally accelerate SN2 reactions, making them suitable for the synthesis of the ether linkage. Favorable for many nucleophilic addition reactions. |
| Nonpolar Aprotic (e.g., Hexane, Benzene, Toluene) | Low | Do not have a significant dipole moment; poor at solvating charged species. | Generally slow down reactions involving charged species or polar reactants. May be used when reactants are nonpolar. |
Further empirical research is necessary to quantify the precise effects of different solvents on the reaction rates, yields, and product distributions for reactions involving this compound. Such studies would be valuable for optimizing synthetic routes and for a more complete understanding of the chemical behavior of this compound.
Advanced Spectroscopic and Structural Elucidation Studies of 4 5 Formyl 2 Methoxyphenoxy Butanenitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-(5-Formyl-2-methoxyphenoxy)butanenitrile, both ¹H and ¹³C NMR would provide definitive information on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region would display a complex splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the formyl group would be the most deshielded. The aldehyde proton itself would appear as a singlet significantly downfield, typically in the 9.8-10.0 ppm range. chegg.comlibretexts.org The methoxy (B1213986) group protons would present as a sharp singlet around 3.8-3.9 ppm. chemicalbook.com The butanenitrile chain would exhibit three distinct signals, each integrating to two protons: a triplet for the -OCH₂- group, a triplet for the -CH₂CN group, and a multiplet (likely a quintet) for the central -CH₂- group, arising from coupling with the adjacent methylene (B1212753) groups.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal twelve distinct carbon signals. The carbonyl carbon of the formyl group is expected to have the most downfield chemical shift, typically appearing around 190 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the ether oxygen appearing at the higher end of this range. hw.ac.uk The nitrile carbon signal is characteristically found around 118-120 ppm. sid.irspectrabase.com The methoxy carbon would give a signal around 55-56 ppm. The three aliphatic carbons of the butanenitrile chain would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CHO | 9.8 - 10.0 (singlet) | ~190 |
| Aromatic-H | 7.0 - 7.8 (multiplets) | 110 - 160 |
| -OCH₃ | 3.8 - 3.9 (singlet) | 55 - 56 |
| -OCH₂- | ~4.1 (triplet) | ~68 |
| -CH₂- | ~2.1 (multiplet) | ~25 |
| -CH₂CN | ~2.5 (triplet) | ~18 |
| -C≡N | - | 118 - 120 |
Advanced Mass Spectrometry Techniques for Fragment Analysis and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₁₂H₁₃NO₃) by providing a highly accurate mass measurement of its molecular ion. Electron ionization (EI) mass spectrometry would induce fragmentation, offering valuable structural insights. libretexts.org
The fragmentation of the molecular ion (M⁺) is expected to proceed through several key pathways. A primary fragmentation event would be the cleavage of the C-O ether bond, leading to the loss of the butanenitrile side chain. du.ac.in Another characteristic fragmentation would be the loss of the formyl group (-CHO) or the entire butanenitrile moiety.
Predicted Fragmentation Pattern:
α-cleavage: Loss of the butanenitrile radical to form a stable phenoxy cation.
Loss of formyl group: Elimination of a CHO radical (M-29).
Cleavage of the ether bond: Generation of ions corresponding to the substituted benzene ring and the butanenitrile chain.
McLafferty rearrangement: If applicable to the side chain, though less common for this structure. miamioh.edu
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |
| 219 | [C₁₂H₁₃NO₃]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 190 | [M - CHO]⁺ | Loss of the formyl radical |
| 151 | [C₈H₇O₃]⁺ | Cleavage of the ether bond with charge retention on the aromatic portion |
| 77 | [C₆H₅]⁺ | Loss of the entire alkoxy group |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aromatic aldehyde, expected in the range of 1685-1710 cm⁻¹. libretexts.orgspectroscopyonline.com The nitrile (C≡N) stretching vibration would appear as a medium-intensity band around 2240-2260 cm⁻¹. The spectrum would also feature characteristic bands for the aromatic C=C stretching vibrations (around 1600 and 1450 cm⁻¹), the C-O-C asymmetric and symmetric stretches of the ether linkage, and the C-H stretching vibrations for the aromatic, aliphatic, and aldehyde protons. researchgate.net A distinctive feature for aldehydes is the C-H stretch of the formyl group, which often appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N and the symmetric aromatic ring breathing vibrations are typically strong and easily identifiable in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Aldehyde | C=O stretch | 1685 - 1710 | Medium |
| Aldehyde | C-H stretch | ~2720, ~2820 | Weak |
| Nitrile | C≡N stretch | 2240 - 2260 | Strong |
| Aromatic | C=C stretch | ~1600, ~1450 | Strong |
| Ether | C-O-C stretch | 1250 - 1050 | Medium |
| Methoxy | C-H stretch | 2950 - 2850 | Medium |
| Aliphatic | C-H stretch | 2960 - 2870 | Medium |
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The presence of the electron-donating methoxy and ether groups, along with the electron-withdrawing formyl group, will influence the energy of the π→π* transitions. cdnsciencepub.comresearchgate.net
Compared to unsubstituted benzene, the absorption maxima are expected to be red-shifted (shifted to longer wavelengths). up.ac.za Typically, substituted anisoles and benzaldehydes exhibit strong absorptions in the UV region. researchgate.netphotochemcad.com It is anticipated that this compound will show two main absorption bands, characteristic of substituted benzene derivatives, likely in the ranges of 220-250 nm and 270-310 nm.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λ_max (nm) | Solvent |
| π → π | 220 - 250 | Ethanol or Hexane |
| π → π (n→π* overlap) | 270 - 310 | Ethanol or Hexane |
X-ray Crystallography for Solid-State Structural Determination of this compound Analogs
While a crystal structure for this compound is not publicly available, analysis of analogs such as vanillin (B372448) and its derivatives can provide significant insights into its likely solid-state conformation and intermolecular interactions. researchgate.netrsc.orgnih.gov X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of atoms in a crystal lattice.
For a molecule like this, one would expect the benzene ring to be planar. The methoxy and formyl groups would likely be nearly coplanar with the ring to maximize conjugation. The butanenitrile chain, with its multiple single bonds, would have conformational flexibility. In the solid state, the molecular packing would be dictated by weak intermolecular forces such as dipole-dipole interactions (from the polar formyl and nitrile groups) and van der Waals forces. Pi-stacking interactions between the aromatic rings of adjacent molecules could also play a significant role in stabilizing the crystal lattice.
Chiroptical Spectroscopy for Stereochemical Assignments
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. saschirality.org These techniques measure the differential interaction of left- and right-circularly polarized light with a sample. nih.gov
This compound is an achiral molecule as it does not possess any stereocenters and lacks any element of chirality. Therefore, it will not exhibit any chiroptical activity. researchgate.net In its pure form and in an achiral solvent, it would show no CD signal and no optical rotation. It is worth noting that chiroptical properties can sometimes be induced in achiral molecules if they are placed in a chiral environment, such as a chiral solvent or when complexed with a chiral host molecule. synchrotron-soleil.frnih.gov
Computational Chemistry and Theoretical Investigations of 4 5 Formyl 2 Methoxyphenoxy Butanenitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to optimize the molecular geometry and to calculate various properties. For a molecule like 4-(5-Formyl-2-methoxyphenoxy)butanenitrile, DFT calculations, typically using functionals like B3LYP or OPBE with a basis set such as 6-311++G(d,p), would be performed to determine the most stable three-dimensional conformation. ufms.brmdpi.com
These calculations yield key energetic and electronic data. For instance, in a study on related quinazoline (B50416) derivatives, DFT was used to compute thermodynamic quantities, revealing how different substituents affect molecular stability. ufms.br For the title compound, DFT would elucidate the planarity of the aromatic ring and the preferred orientation of the methoxy (B1213986), formyl, and butanenitrile substituents.
Furthermore, DFT is used to map the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution and is crucial for predicting sites of nucleophilic and electrophilic attack. In a study on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone, the MEP surface showed the highest electronegative region around the carbonyl oxygen, indicating a prime site for nucleophilic attack, while hydrogen atoms were the most electropositive sites. nih.gov A similar analysis for this compound would likely identify the formyl oxygen as highly electronegative and the aldehydic proton as electropositive.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity. mdpi.com
In computational studies of methoxy and formyl-substituted naphthalenes, the FMO analysis was used to understand their reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenoxy ring, while the LUMO would likely be concentrated on the electron-withdrawing formyl group and the nitrile moiety. The energy gap would provide a quantitative measure of its kinetic stability. This information helps in predicting how the molecule will interact with other reagents in chemical reactions.
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | High energy would indicate susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Low energy would indicate susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
| Hardness | Resistance to change in electron configuration. | Higher hardness indicates greater stability. mdpi.com |
| Softness | Reciprocal of hardness. | Higher softness suggests higher reactivity. mdpi.com |
| Electrophilicity Index | Propensity to accept electrons. | A higher index indicates a greater likelihood of being attacked by nucleophiles. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion.
This technique is particularly useful for analyzing the flexibility of the butanenitrile chain and its interaction with the aromatic ring. MD simulations on nitrile-butadiene rubber have shown how the presence of nitrile groups enhances intermolecular interactions through polarity. mdpi.com Similarly, simulations could reveal how the nitrile and ether groups in the title compound influence its interaction with solvent molecules or other molecules in a condensed phase. The simulations would track properties like the radius of gyration and mean square displacement to characterize the molecule's flexibility and movement. mdpi.comnih.gov
In Silico Modeling of Reaction Pathways and Energy Landscapes
Computational methods can model the entire pathway of a chemical reaction, identifying transition states and calculating activation energies. This provides a detailed understanding of reaction mechanisms and kinetics. For this compound, one could model reactions involving the formyl group, such as oxidation to a carboxylic acid or reduction to an alcohol.
Studies on the metabolism of aldehydes by enzymes like aldehyde oxidase have used DFT to predict reaction regioselectivity. mdpi.com Similarly, computational modeling of the reactions of the title compound could predict the most likely products and the energy barriers to their formation. For example, in silico studies on the formation of surface methoxy species in zeolites have mapped out reaction energies and activation barriers for various proposed pathways. rsc.org This approach could be applied to understand the thermal stability and degradation pathways of this compound.
Prediction of Spectroscopic Parameters via Computational Methods
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structural confirmation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. In a study on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone, the calculated chemical shifts showed good agreement with experimental values. nih.gov For the title compound, calculations would predict the distinct chemical shift of the aldehydic proton (expected around 9-10 ppm) and the carbonyl carbon (expected around 190-200 ppm). libretexts.org
IR Spectroscopy: The vibrational frequencies in an infrared spectrum can also be computed. These calculations help in assigning the absorption bands to specific molecular vibrations. For an aromatic aldehyde, strong C=O stretching absorption is expected around 1700 cm⁻¹, with characteristic C-H stretching of the aldehyde group appearing between 2700-2900 cm⁻¹. libretexts.orgresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. This would help identify the wavelengths of maximum absorption (λmax) corresponding to transitions like n → π* and π → π* within the aromatic system.
| Spectroscopic Technique | Parameter | Typical Predicted Range for Aromatic Aldehydes |
| ¹H NMR | Aldehydic Proton (CHO) | 9.0 - 10.0 ppm libretexts.org |
| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 200 ppm libretexts.org |
| IR Spectroscopy | C=O Stretch | 1685 - 1705 cm⁻¹ libretexts.org |
| IR Spectroscopy | Aldehydic C-H Stretch | 2700 - 2760 cm⁻¹ and 2800 - 2860 cm⁻¹ libretexts.org |
Theoretical Studies on Intramolecular Interactions and Tautomerism
The structure and stability of this compound are influenced by various intramolecular interactions. Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions, including hyperconjugation and intramolecular hydrogen bonding. ufms.brnih.gov
NBO analysis on methoxy and formyl-substituted compounds has been used to understand the delocalization of electron density between filled and vacant orbitals, which contributes to molecular stability. nih.govnih.gov For the title compound, NBO analysis would quantify the interactions between the lone pairs on the methoxy and formyl oxygens and the aromatic π-system. It could also investigate the possibility of weak intramolecular hydrogen bonds, for instance, between the aldehydic hydrogen and the ether oxygen, although this is geometrically less likely to be strong. Studies on other aromatic systems have shown how such interactions can influence the preferred conformation and reactivity of the molecule. dntb.gov.uanih.gov
Tautomerism is unlikely to be a significant factor for this specific molecule in its ground state, as it lacks the typical functional groups (like β-dicarbonyls) that readily undergo tautomeric shifts. However, theoretical calculations could definitively rule this out by calculating the relative energies of any potential tautomeric forms.
Derivatization, Analog Design, and Structure Activity Relationship Sar Theories for 4 5 Formyl 2 Methoxyphenoxy Butanenitrile Scaffolds
Rational Design Principles for Structural Analogues of 4-(5-Formyl-2-methoxyphenoxy)butanenitrile
No published studies were identified that outline rational design principles for creating structural analogues of this compound. While the molecule contains several functional groups amenable to modification—such as the formyl, methoxy (B1213986), ether, and nitrile moieties—there is no specific literature detailing how these might be altered to explore biological activity. The parent molecule is a derivative of vanillin (B372448), a compound known for its versatile use as a chemical intermediate in pharmaceutical synthesis. nbinno.com Vanillin's aldehyde, hydroxyl, and ether groups provide reactive sites for creating more complex molecules with potential antioxidant, anti-inflammatory, and antimicrobial properties. nbinno.com However, this general knowledge about vanillin does not extend to specific design strategies for the nitrile-containing derivative .
Systematic Chemical Modification and Diversification Strategies
There is no available research detailing systematic chemical modification and diversification strategies for the this compound scaffold. Such research would typically involve the synthesis of a library of related compounds with variations at different positions to probe their effects on a particular biological target. The absence of such studies indicates that this compound has likely not been a focus of medicinal chemistry or drug discovery programs that have been published in the scientific literature.
Mechanistic Insights into Biological Target Interaction Derived from Structural Modulations
Without a known biological target or any synthesized analogues, there are no mechanistic insights into how structural modulations of this compound might influence interactions with biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
The development of Quantitative Structure-Activity Relationship (QSAR) models requires a dataset of structurally related compounds with measured biological activities. As no such data exists for this compound and its analogues, no QSAR models have been developed or published.
Design of Targeted Chemical Probes Based on the this compound Core
The design of targeted chemical probes is a cornerstone of chemical biology, enabling the visualization, quantification, and functional interrogation of specific biomolecules within complex biological systems. A chemical probe typically consists of three key components: a recognition element (pharmacophore) that binds to the target, a reporter group (e.g., a fluorophore or a tag) for detection, and a linker that connects the two.
For the this compound core to be developed into a targeted chemical probe, a systematic approach to its derivatization would be necessary. This would involve the synthesis of a library of analogs where each of the functional groups is modified to introduce different properties.
Theoretical Derivatization Strategies:
Modification of the Formyl Group: The aldehyde functionality is highly versatile for chemical ligation. It can readily undergo reactions such as reductive amination to introduce a wide array of amines, hydrazone formation with hydrazines, or Wittig-type reactions to form alkenes. These reactions could be employed to attach targeting moieties or reporter groups.
Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The resulting functional groups can then be used for amide bond formation or other coupling reactions to append desired chemical entities.
Modification of the Aromatic Ring: While less straightforward, electrophilic aromatic substitution could potentially be used to introduce additional functional groups onto the phenyl ring, providing further points for derivatization.
Hypothetical Design of a Targeted Probe:
A hypothetical targeted probe could be designed by first identifying a biological target of interest. For instance, if targeting a specific enzyme, a known inhibitor of that enzyme could be linked to the this compound scaffold. The formyl group could be converted to an amine via reductive amination, and then coupled to the inhibitor via an amide bond. A fluorescent reporter group, such as a rhodamine or fluorescein (B123965) derivative, could then be attached to another part of the molecule, for example, by modifying the nitrile group.
Interactive Data Table: Potential Modifications and Their Rationale
| Functional Group | Potential Modification | Reagents and Conditions | Rationale for Probe Design |
| Formyl (-CHO) | Reductive Amination | Amine (R-NH₂), NaBH₃CN | Introduction of targeting moieties or linkers. |
| Formyl (-CHO) | Hydrazone Formation | Hydrazine (R-NHNH₂), acid catalyst | Formation of a stable linkage to reporter groups. |
| Nitrile (-C≡N) | Hydrolysis to Carboxylic Acid | H₂O, H⁺ or OH⁻ | Creation of a handle for amide coupling. |
| Nitrile (-C≡N) | Reduction to Amine | LiAlH₄ or H₂, catalyst | Provides a nucleophilic site for further reaction. |
Structure-Activity Relationship (SAR) Theories:
The development of effective chemical probes from the this compound core would heavily rely on systematic SAR studies. By synthesizing and evaluating a library of derivatives, researchers could elucidate the structural requirements for target binding and probe functionality.
Key SAR questions would include:
How does the nature of the substituent at the formyl position affect target affinity and selectivity?
What is the optimal linker length and composition for connecting the core to the reporter group without compromising target binding?
Research Findings:
Currently, there is a lack of published research specifically detailing the synthesis and evaluation of targeted chemical probes based on the this compound core. The information presented here is based on established principles of medicinal chemistry and chemical probe design and represents a theoretical framework for future research in this area. The absence of concrete experimental data underscores the novelty and potential for future investigations into the utility of this chemical scaffold.
Applications of 4 5 Formyl 2 Methoxyphenoxy Butanenitrile As a Chemical Research Tool and Precursor
Utilization in the Synthesis of Complex Organic Molecules
The distinct functional groups present in 4-(5-formyl-2-methoxyphenoxy)butanenitrile make it a valuable intermediate in the construction of intricate molecular architectures, particularly nitrogen-containing heterocyclic systems and natural product analogues.
The aldehyde functionality of this compound serves as a key reactive site for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.
One of the primary applications is in the synthesis of quinoline (B57606) derivatives. The Skraup synthesis and its variations provide a classic method for quinoline formation by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org In an analogous fashion, the formyl group of this compound can react with anilines or other primary aromatic amines to form a Schiff base intermediate, which can then undergo cyclization to form a substituted quinoline. The presence of the methoxy (B1213986) group on the benzene (B151609) ring can influence the regioselectivity of the cyclization.
Furthermore, this compound is a suitable precursor for the synthesis of pyrimidine (B1678525) derivatives. Pyrimidines can be synthesized through the reaction of a β-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org The formyl group, after appropriate chemical modification to introduce a second carbonyl or a related functional group, can participate in condensation reactions with urea (B33335), thiourea, or other amidines to form the pyrimidine ring. youtube.com
The nitrile group also offers a pathway to other heterocyclic systems. For instance, it can undergo reduction to a primary amine, which can then be used in intramolecular cyclization reactions or as a building block for other heterocyclic scaffolds.
Table 1: Potential Heterocyclic Systems from this compound
| Heterocyclic System | Synthetic Approach | Key Functional Group Utilized |
|---|---|---|
| Quinolines | Reaction with anilines followed by cyclization (e.g., Friedländer synthesis) | Formyl Group |
| Pyrimidines | Condensation with amidines or urea derivatives | Formyl Group |
| Pyrroles | Paal-Knorr synthesis with a 1,4-dicarbonyl compound derived from the nitrile | Nitrile Group (after transformation) |
| Imidazoles | Radziszewski synthesis using the aldehyde and ammonia (B1221849) | Formyl Group |
The structural motif of a substituted benzaldehyde (B42025) is found in numerous natural products. Vanillin (B372448), a close structural relative of the aromatic portion of this compound, is a well-known natural product and a common starting material in organic synthesis. uhi.ac.uk This compound can therefore be envisioned as a precursor for the synthesis of vanillin derivatives and other natural product analogues. The butanenitrile side chain provides a handle for further chemical modifications, allowing for the introduction of additional complexity and functionality.
For example, the aldehyde group can undergo Wittig reactions or Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds, a common feature in many natural products. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for diversification.
Role in Materials Science Research and Polymer Chemistry
The bifunctional nature of this compound, possessing both an aldehyde and a nitrile group, makes it an interesting candidate for the development of specialty polymers and functional materials.
This compound can potentially serve as a monomer in polymerization reactions. The aldehyde group can participate in condensation polymerizations with amines to form polyimines (Schiff base polymers). researchgate.netresearchgate.net These polymers are known for their thermal stability and can exhibit interesting electronic properties. The nitrile group can either be retained as a polar functional group in the polymer side chain, imparting specific solubility and thermal properties, or it can be chemically modified post-polymerization. researchgate.netnumberanalytics.com
Alternatively, the molecule can be modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety, attached to the phenolic oxygen. The resulting monomer could then be used in free-radical polymerization to create polymers with pendant aldehyde and nitrile functionalities. lu.se Such polymers could have applications as reactive platforms for further chemical modifications.
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Polymerization Method | Role of the Compound |
|---|---|---|
| Polyimines | Condensation Polymerization | Monomer (reacts via formyl group) |
| Polyacrylates | Radical Polymerization | Modified Monomer (with acrylate group) |
| Polyethers | Nucleophilic Aromatic Substitution | Intermediate (for monomer synthesis) |
The reactivity of the aldehyde group makes this compound and its polymeric derivatives suitable for applications in functional coatings and surface modifications. Aldehyde groups can react with various nucleophiles, such as amines and hydrazines, to form stable covalent bonds. This reactivity can be exploited to immobilize biomolecules, create cross-linked networks in coatings, or develop sensor surfaces. researchgate.netijoer.com
For instance, a surface coated with a polymer derived from this compound would present aldehyde groups that could be used to covalently attach proteins or other biologically active molecules. The nitrile group, with its high polarity, could also influence the surface energy and wetting properties of the coating.
Development of Optoelectronic Materials Through Derivatization
The aromatic core of this compound is a suitable scaffold for the development of optoelectronic materials. Through derivatization of the aldehyde group, it is possible to create molecules with extended π-conjugation, which is a key requirement for materials with interesting photophysical properties.
A common strategy is the synthesis of chalcone (B49325) derivatives through the Claisen-Schmidt condensation of the aldehyde with an acetophenone. chemrevlett.comnih.govmdpi.com Chalcones are known to exhibit nonlinear optical properties and can serve as precursors for flavonoids and other heterocyclic compounds with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of the resulting chalcone can be tuned by varying the substituents on the acetophenone.
Furthermore, the formation of Schiff base derivatives with various aromatic amines can also lead to conjugated molecules with potential for use in organic electronics. researchgate.net The combination of the electron-donating methoxy group and the tunable electronic nature of the derivatized aldehyde can lead to molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for designing efficient optoelectronic materials.
Table 3: Potential Optoelectronic Materials Derived from this compound
| Material Class | Synthetic Transformation | Potential Application |
|---|---|---|
| Chalcones | Claisen-Schmidt Condensation | Nonlinear Optics, OLEDs |
| Schiff Bases | Condensation with Aromatic Amines | Organic Semiconductors |
| Stilbene Derivatives | Wittig or Horner-Wadsworth-Emmons Reaction | Fluorescent Dyes, Organic Lasers |
Future Research Directions and Open Questions Regarding 4 5 Formyl 2 Methoxyphenoxy Butanenitrile
Exploration of Unconventional Reactivity Patterns
The classical reactivity of the aldehyde and nitrile groups in 4-(5-Formyl-2-methoxyphenoxy)butanenitrile is well-established. However, future research could unveil more unconventional reactivity patterns by leveraging the electronic interplay between its various functional groups. The methoxy (B1213986) group, being an electron-donating group, activates the aromatic ring, potentially enabling unusual electrophilic substitution reactions at positions ortho and para to it. The formyl group, a meta-director, provides a contrasting electronic influence. Investigating the regioselectivity of reactions under different catalytic systems could lead to novel substituted derivatives.
Furthermore, the butanenitrile side chain could participate in intramolecular cyclization reactions with the formyl group under specific conditions, leading to the formation of heterocyclic structures. The exploration of radical-mediated reactions, perhaps initiated at the benzylic position or through activation of the nitrile group, could also yield unexpected and valuable molecular scaffolds. A deeper understanding of these less-explored reaction pathways will be crucial for unlocking the full synthetic potential of this compound.
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)
The integration of this compound into advanced synthetic methodologies represents a significant avenue for future investigation. Flow chemistry, with its advantages of precise control over reaction parameters, enhanced safety, and scalability, is an ideal platform for exploring the synthesis and transformations of this molecule. Continuous-flow processes could enable the safe handling of potentially hazardous reagents and intermediates, and allow for the rapid optimization of reaction conditions for various transformations, such as reductions, oxidations, or multi-step derivatizations.
Photoredox catalysis offers another exciting frontier. The aromatic core of this compound could be a suitable substrate for a variety of visible-light-mediated reactions. For instance, photoredox-catalyzed cross-coupling reactions could be employed to introduce new substituents onto the aromatic ring. Furthermore, the aldehyde or nitrile functionalities could be targeted for novel transformations under photoredox conditions, potentially leading to the development of new synthetic routes that are not accessible through traditional thermal methods.
Deeper Elucidation of Mechanistic Pathways for Novel Transformations
A thorough understanding of the reaction mechanisms is fundamental to the development of new and efficient synthetic methods. For any novel transformations discovered for this compound, a detailed elucidation of the underlying mechanistic pathways will be a critical area of future research. This will involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, alongside computational modeling.
For instance, in the case of intramolecular cyclizations, understanding the transition states and the influence of catalysts or reaction conditions on the reaction pathway will be essential for controlling the stereochemistry and yield of the products. Similarly, for any new catalytic reactions, identifying the active catalytic species, understanding the catalytic cycle, and identifying potential deactivation pathways will be key to optimizing the reaction's efficiency and robustness.
Development of High-Throughput Screening Methods for Chemical Discovery
To accelerate the discovery of new reactions and applications for this compound, the development of high-throughput screening (HTS) methods will be invaluable. HTS would allow for the rapid evaluation of a large number of reaction conditions, catalysts, or substrates in parallel. For example, a library of derivatives of this compound could be screened against various biological targets to identify potential therapeutic applications.
Developing assays that can quickly and reliably detect the formation of desired products or the consumption of the starting material is a key challenge in HTS. Colorimetric or fluorometric assays that are sensitive to changes in the aldehyde or nitrile functional groups could be particularly useful. d-nb.inforesearchgate.net The integration of microfluidic devices and automated liquid handling systems would further enhance the efficiency and throughput of these screening efforts, enabling a more rapid exploration of the chemical space around this versatile molecule. nih.gov
Predictive Modeling for Structure-Function Relationships in Chemical Systems
Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. Future work on this compound and its derivatives would greatly benefit from the application of predictive modeling to establish structure-function relationships. nih.govresearchgate.net By generating a dataset of structurally diverse derivatives and their corresponding properties (e.g., reactivity, biological activity, physical properties), quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed. nih.gov
These models could be used to predict the properties of yet-to-be-synthesized compounds, thereby guiding the design of new molecules with desired characteristics. mdpi.comresearchgate.net For example, models could predict the inhibitory activity of derivatives against a specific enzyme, or their absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial in drug discovery. mdpi.comnih.gov This in silico approach can significantly reduce the time and resources required for experimental work by prioritizing the most promising candidates for synthesis and testing.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(5-Formyl-2-methoxyphenoxy)butanenitrile, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed Suzuki-Miyaura coupling might link boronate intermediates (e.g., 4-methoxy-3-boronobenzaldehyde derivatives) with nitrile-containing substrates. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .
- Solvent : Toluene or THF under reflux (80–110°C) to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yields typically range from 44% to 92%, depending on steric and electronic effects of substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve methoxy (δ ~3.8–4.0 ppm), formyl (δ ~9.8–10.2 ppm), and nitrile (non-protonated carbon at δ ~115–120 ppm) groups. Aromatic protons show splitting patterns indicative of substitution .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- FT-IR : Identify C≡N stretch (~2240 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Temperature : Store at 2–8°C to prevent aldehyde oxidation or nitrile hydrolysis. Room temperature storage may degrade the compound within weeks .
- Light Sensitivity : Amber vials are recommended to avoid photodegradation of the formyl group .
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from steric hindrance or electronic effects. For example:
- Steric Effects : Bulky substituents on the phenyl ring reduce coupling efficiency by ~30% due to hindered catalyst access .
- Electronic Effects : Electron-withdrawing groups (e.g., -CN) stabilize intermediates, improving yields by 15–20% compared to electron-donating groups .
- Validation : DFT calculations (B3LYP/6-31G*) can model transition states to predict yield variations .
Q. How do substituents on the phenyl ring influence the compound’s reactivity in carbon-carbon bond-forming reactions?
- Methodological Answer :
- Formyl Group : Acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., Wittig reactions) .
- Methoxy Group : Ortho/para-directing effects enhance regioselectivity in electrophilic substitutions (e.g., halogenation) .
- Nitrile Group : Participates in cycloadditions (e.g., Huisgen) or reduces to amines for pharmaceutical intermediates .
Q. What computational strategies validate experimental data for this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The formyl group’s hydrogen-bonding capacity increases binding affinity by ~20% compared to non-polar analogs .
- MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100-ns trajectories, identifying key residues for mutagenesis studies .
Q. How can in vivo studies address discrepancies between in vitro and computational toxicity predictions?
- Methodological Answer :
- Model Organisms : Use Caenorhabditis elegans or zebrafish embryos for rapid toxicity screening. LC50 values >100 µM suggest low acute toxicity .
- Metabolite Profiling : LC-MS/MS identifies nitrile-to-amide conversion in liver microsomes, explaining false negatives in computational models .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to resolve experimentally?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, methanol, and chloroform via gravimetric analysis. DMSO typically achieves >50 mg/mL due to polarity matching .
- Hansen Solubility Parameters : Compare experimental results with HSPiP software predictions to identify outliers (e.g., impurity interference) .
Q. Why do NMR spectra vary between synthetic batches despite identical protocols?
- Methodological Answer :
- Impurity Profiling : LC-MS to detect byproducts (e.g., oxidation of formyl to carboxylic acid).
- Deuterated Solvent Effects : Ensure consistent use of CDCl₃ vs. DMSO-d6, as solvent polarity shifts aromatic proton signals by ~0.3 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
